B610119 Pirotinib

Pirotinib

Numéro de catalogue: B610119
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB;  EGFR) family, with potential antineoplastic activity. Upon administration, this compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1;  EGFR), 2 (ErbB2;  HER2), and 4 (ErbB4;  HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.

Applications De Recherche Scientifique

HER2-Positive Metastatic Breast Cancer

The most prominent application of pyrotinib is in treating HER2-positive metastatic breast cancer. It has been evaluated in several clinical trials, demonstrating improved outcomes compared to traditional therapies.

  • Real-World Evidence : A prospective observational study involving 113 patients reported an overall response rate (ORR) of 66.4%, with 8% achieving complete response and 58.4% partial response after a median follow-up of 17.2 months. The median progression-free survival (PFS) was noted at 14.1 months, with common adverse effects including diarrhea (87.6%) and vomiting (31.9%) .
  • PHOEBE Trial : This trial compared pyrotinib plus capecitabine to lapatinib plus capecitabine in patients with advanced HER2-positive breast cancer. Results indicated a significant benefit in overall survival for those treated with pyrotinib, particularly in patients without prior trastuzumab resistance .
StudyTreatment ComparisonMedian Overall SurvivalPFS
PHOEBE TrialPyrotinib + Capecitabine vs Lapatinib + CapecitabineNot reached vs 26.9 months24.3 months for pyrotinib group

Combination Therapies

Pyrotinib is often used in combination with other agents to enhance therapeutic efficacy:

  • With Trastuzumab and Docetaxel : A phase III trial showed that combining pyrotinib with trastuzumab and docetaxel significantly improved PFS compared to placebo . The median PFS for the pyrotinib group was 24.3 months versus 10.4 months for the placebo group.
  • With Capecitabine : The combination has shown promising results in patients who have developed resistance to trastuzumab, providing an alternative treatment pathway .

Adverse Effects

While pyrotinib is generally well-tolerated, it is associated with specific adverse effects that need monitoring:

  • Common Adverse Events :
    • Diarrhea: 87.6%
    • Vomiting: 31.9%
    • Palmar-plantar erythrodysesthesia: 26.6%

These adverse events are manageable but require careful patient management strategies to ensure adherence to treatment.

Case Study 1: Efficacy in Brain Metastases

A subset analysis within the real-world study showed that patients with brain metastases receiving pyrotinib had a median PFS of 15.2 months, indicating its potential effectiveness even in challenging cases .

Case Study 2: Long-Term Outcomes

In a follow-up study involving patients treated with pyrotinib over an extended period, researchers reported sustained benefits in terms of both PFS and overall survival, reinforcing its role as a critical component in managing HER2-positive metastatic breast cancer .

Analyse Des Réactions Chimiques

Metabolic Pathways and Enzymatic Reactions

Pyrotinib undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) 3A enzymes , which account for ~90% of its elimination . Key metabolic characteristics include:

  • CYP3A4/5 Dependency : Simulations using physiologically based pharmacokinetic (PBPK) models confirm CYP3A dominance, with contributions from CYP2C8 and CYP2D6 being negligible .

  • Drug-Drug Interactions (DDIs) :

    • Strong CYP3A inhibitors (e.g., itraconazole) increase pyrotinib exposure by 2.5- to 3.5-fold .

    • Moderate CYP3A inducers (e.g., efavirenz) reduce pyrotinib AUC by ~40% .

CYP3A ModulatorEffect on Pyrotinib AUCClinical Recommendation
Itraconazole (strong inhibitor)↑ 250–350%Avoid concurrent use
Fluconazole (moderate inhibitor)↑ 150–200%Monitor for toxicity
Efavirenz (moderate inducer)↓ 40%Consider dose adjustment

Chemical Stability and Degradation

Pyrotinib demonstrates stability under varied conditions, as validated by UPLC-MS/MS analyses :

Stability ConditionAccuracy (%)RSD (%)
Autosampler (24 h, 4°C)88.8–95.71.9–4.5
Room temperature (4 h)86.5–104.32.2–7.9
Freeze-thaw cycles (−80°C)98.8–106.11.1–7.5
Long-term storage (−80°C, 4 months)99.2–105.62.7–6.3

No significant degradation occurs under acidic, oxidative, or photolytic stress .

Mechanism of Action: Covalent Binding

Pyrotinib irreversibly inhibits EGFR/HER1, HER2, and HER4 via Michael addition , forming a covalent bond with cysteine residues in the kinases' ATP-binding pockets . This mechanism underpins its sustained target suppression and efficacy in HER2-positive cancers.

  • Reaction Kinetics : The covalent interaction follows a two-step process:

    • Reversible binding to the kinase active site.

    • Irreversible covalent modification of Cys-773 (HER2) or analogous residues .

Analytical Methods for Quantification

A validated UPLC-MS/MS method quantifies pyrotinib in human plasma with high precision :

ParameterValue
ColumnKinetex C18 (2.1 × 100 mm)
Mobile phase0.1% formic acid + acetonitrile
Mass transition (m/z)583.3 → 138.2 (pyrotinib)
LLOQ1 ng/mL

Clinical Pharmacokinetics

Population pharmacokinetic (PPK) analyses reveal dose-proportional exposure :

ParameterPopulation EstimateBSV (%CV)
Apparent clearance (CL/F)88.8 L/h51.5
Apparent volume (Vd/F)3,940 L96.5
Absorption rate (Ka)0.357 h⁻¹Fixed
  • Elimination half-life : ~12–15 hours .

  • Exposure-response : Higher AUC correlates with prolonged progression-free survival (median PFS: 11.2 vs. 4.2 months vs. placebo) .

Biomarker-Driven Reactivity

  • PIK3CA/TP53 mutations in circulating tumor DNA predict reduced pyrotinib efficacy (ORR: 33.3% vs. 83.3% in wild-type) .

  • MUC1-C interaction : Pyrotinib disrupts MUC1-C/EGFR complexes, enhancing antitumor effects in cutaneous metastases .

Propriétés

Nom IUPAC

none

SMILES

none

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.